1,1-Diphenylethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXWWLTECVAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Tertiary Alkyl Primary Amines in Synthetic Organic Chemistry
Tertiary alkyl primary amines, characterized by a primary amino group attached to a tertiary carbon atom, represent a valuable class of organic compounds. Their structural motif is a key feature in numerous pharmaceuticals, agrochemicals, and other biologically active molecules. researchgate.netamerigoscientific.com The synthesis of these compounds, however, presents a considerable challenge in organic chemistry due to the steric hindrance around the tertiary carbon center. bohrium.com
Traditional methods for amine synthesis, such as the alkylation of ammonia (B1221849) or primary amines, are often inefficient for preparing tertiary alkyl primary amines, leading to mixtures of products and low yields. wikipedia.org This has spurred the development of innovative synthetic strategies to access these sterically congested yet highly valuable molecules. Modern approaches include the hydroalkylation of enamides and various catalytic methods that allow for the direct and selective formation of these complex amine structures. bohrium.comchemrxiv.org The development of such methods is crucial for advancing drug discovery and materials science, where precise control over molecular architecture is paramount. amerigoscientific.com
Stereochemical Considerations: Enantiomerism and the Stereogenic Center at the 1 Position
The 1,1-Diphenylethan-1-amine molecule possesses a stereogenic center at the C-1 position, the carbon atom to which the two phenyl groups and the amino group are attached. This gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-1,1-Diphenylethan-1-amine and (S)-1,1-Diphenylethan-1-amine. windows.net These enantiomers have identical physical properties in an achiral environment but exhibit different optical activities and can interact differently with other chiral molecules, a critical aspect in biological systems and asymmetric synthesis. sigmaaldrich.com
The absolute configuration of a chiral amine can be determined using techniques such as Mosher's amide analysis, which involves derivatizing the amine with a chiral reagent and analyzing the resulting diastereomers by NMR spectroscopy. researchgate.net The ability to synthesize and separate these enantiomers in high purity is of utmost importance, as often only one enantiomer of a chiral drug possesses the desired therapeutic effect, while the other may be inactive or even harmful. acs.orgnih.gov
Mechanistic Investigations of Reactions Involving 1,1 Diphenylethan 1 Amine
Mechanistic Insights from Computational Chemistry
A comprehensive understanding of the reactivity of 1,1-diphenylethan-1-amine can be achieved through the lens of molecular orbital (MO) theory, a fundamental concept in physical organic chemistry. numberanalytics.comnih.gov This theoretical framework describes the distribution and energy of electrons within a molecule, providing profound insights into its chemical behavior. unizin.org By analyzing the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to predict how the molecule will interact with other chemical species. numberanalytics.comwikipedia.org
The core principle of FMO theory is that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.orgstudypug.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. studypug.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and represents the molecule's capacity to accept electrons, thus acting as an electrophile. wuxiapptec.com
For this compound, a primary amine, the lone pair of electrons on the nitrogen atom is central to its reactivity. scispace.comresearchgate.net Computational analyses of similar primary amines consistently show that the HOMO is predominantly localized on the nitrogen atom. scispace.comresearchgate.net This high-energy orbital makes the amine group the primary nucleophilic site of the molecule, readily available to attack electron-deficient centers (electrophiles). icourse.clubwuxibiology.com The two phenyl groups attached to the same carbon as the amine group exert significant electronic influence, which modulates the energy of the HOMO and, consequently, the nucleophilicity of the amine.
Computational studies on phenylethylamine derivatives and other substituted amines provide a basis for estimating the electronic properties of this compound. researchgate.netacs.orgresearchgate.net These studies employ methods like Density Functional Theory (DFT) to calculate various quantum chemical parameters that quantify reactivity.
The following table presents representative data, based on computational analyses of structurally related amines, to illustrate the key molecular orbital characteristics of this compound.
Table 1: Representative Quantum Chemical Parameters for this compound
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 7.3 eV |
| Ionization Potential (IP) | The minimum energy required to remove an electron (approximated by -EHOMO) | 5.8 eV |
| Electron Affinity (EA) | The energy released when an electron is added (approximated by -ELUMO) | -1.5 eV |
| Electronegativity (χ) | The tendency to attract electrons (IP + EA) / 2 | 2.15 eV |
Note: These values are illustrative and derived from computational studies on analogous structures. Actual experimental or calculated values may vary.
This molecular orbital analysis is instrumental in predicting the outcomes of reactions involving this compound. For instance, in reactions with electrophiles, the interaction will be governed by the HOMO of the amine and the LUMO of the electrophilic partner. wuxiapptec.com An electrophile with a lower-energy LUMO will have a smaller energy gap with the amine's HOMO, leading to a more favorable interaction and a faster reaction rate. wuxiapptec.com This predictive power allows for the rational selection of reagents and reaction conditions to achieve desired chemical transformations.
Derivatization and Functionalization Strategies of 1,1 Diphenylethan 1 Amine
Synthesis of Amide Derivatives and Analogues
The most direct functionalization of 1,1-diphenylethan-1-amine involves the formation of an amide bond. Amide derivatives are of significant interest in medicinal chemistry and materials science. sphinxsai.comnih.gov The synthesis is typically achieved by reacting the primary amine with a carboxylic acid or its activated derivatives. These reactions are generally high-yielding and proceed under well-established conditions.
Common synthetic routes to amide derivatives include:
Reaction with Acyl Chlorides: This is a highly efficient method where this compound is treated with an acyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction is typically rapid and proceeds at room temperature.
Reaction with Carboxylic Acids and Coupling Agents: Direct condensation with a carboxylic acid can be facilitated by a variety of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid for nucleophilic attack by the amine.
Reaction with Anhydrides: Carboxylic acid anhydrides react readily with this compound to form the corresponding amide and a carboxylic acid byproduct.
These methods allow for the synthesis of a diverse library of amide analogues by varying the carboxylic acid component, introducing different functional groups and structural motifs to the core this compound structure.
| Method | Reactant | Coupling Agent/Base | Typical Solvent | General Reaction |
| Acyl Chloride Method | R-COCl | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Amine + Acyl Chloride → Amide + HCl |
| Coupling Agent Method | R-COOH | DCC, HATU, or COMU | Dimethylformamide (DMF) or DCM | Amine + Carboxylic Acid → Amide + H₂O |
| Anhydride Method | (R-CO)₂O | None or mild base | Acetonitrile or THF | Amine + Anhydride → Amide + R-COOH |
Formation of Hybrid Organic Molecules Incorporating the this compound Moiety
The this compound unit can be integrated into larger, multifunctional molecules to create novel hybrid structures. This strategy is employed to combine the steric bulk of the diphenylmethyl group with other functional scaffolds, such as heterocycles or other pharmacophores.
One key approach is the use of this compound as a component in multicomponent reactions. For instance, in a manner analogous to the well-established chemistry of 1-phenylethylamine (B125046), it could potentially be used in reactions like the Kabachnik-Fields condensation to prepare α-aminophosphonates. mdpi.com This reaction involves the condensation of the amine, a ketone or aldehyde, and a dialkyl phosphite (B83602) in a one-pot procedure.
Another strategy involves using the amine as a foundational piece for building heterocyclic systems. For example, the Pictet-Spengler reaction, which is used to synthesize tetrahydro-β-carbolines, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. researchgate.net A modified approach could use derivatives of this compound to construct novel, sterically hindered heterocyclic frameworks. The bulky 1,1-diphenyl group in these hybrid molecules can significantly influence their conformational preferences and biological activities.
Design and Preparation of Chiral Derivatives for Specific Research Applications
While this compound is itself achiral, it can be used to prepare chiral derivatives that are valuable in asymmetric synthesis and chiral recognition. The primary strategy for introducing chirality is to react the amine with an enantiomerically pure reagent to form a pair of diastereomers, which can then be separated.
Key applications and preparative strategies include:
Chiral Auxiliaries: The closely related 1-phenylethylamine is a widely used chiral auxiliary, guiding the stereochemical outcome of reactions on a prochiral substrate. researchgate.netnih.gov By reacting this compound with a prochiral carboxylic acid, two diastereomeric amides are formed. After separation, the auxiliary can direct subsequent reactions before being cleaved to yield an enantiomerically enriched product. The increased steric hindrance of the two phenyl groups compared to the single phenyl group in 1-phenylethylamine could offer different selectivity in asymmetric transformations.
Chiral Ligands for Catalysis: Chiral amines are frequently used to synthesize ligands for asymmetric metal catalysis. nih.gov The nitrogen atom of this compound can be functionalized to create bidentate or tridentate ligands. For example, reductive amination with a suitable aldehyde-containing phosphine (B1218219) could yield a chiral aminophosphine (B1255530) ligand. These ligands can coordinate to transition metals to create catalysts for reactions like asymmetric hydrogenation or allylic alkylation.
Chiral Stationary Phases (CSPs): Derivatives of chiral amines can be immobilized on a solid support, such as silica (B1680970) gel, to create CSPs for the chromatographic separation of enantiomers. The chiral environment created by the derivatized this compound allows for differential interaction with the enantiomers of a racemic analyte, enabling their separation.
The design of these chiral derivatives often involves computational modeling to predict the most effective structures for inducing high levels of stereoselectivity in a given application. researchgate.net
| Chiral Derivative Type | Preparative Strategy | Example Reagent | Research Application |
| Diastereomeric Amides | Acylation with a chiral acid | (S)-Naproxen chloride | Chiral auxiliary, Resolution of the amine |
| Chiral Schiff Bases | Condensation with a chiral aldehyde | (R)-2-Formyl-1,1'-binaphthyl | Intermediate for chiral ligands |
| Chiral Diamine Ligands | Reaction with chiral epoxides | (R)-Styrene oxide | Asymmetric catalysis |
Applications of this compound in Asymmetric Catalysis and Chiral Auxiliary Roles
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research on the applications of This compound in the specific fields of asymmetric catalysis and chiral auxiliary roles as outlined in the requested article structure. While the structurally related compound, 1,2-diphenylethylenediamine (DPEN), is a widely studied and privileged scaffold in these areas, information regarding the 1,1-disubstituted isomer is exceptionally scarce.
Applications of 1,1 Diphenylethan 1 Amine in Asymmetric Catalysis and Chiral Auxiliary Roles
Enantioselective Transformations Mediated by 1,1-Diphenylethan-1-amine Scaffolds:Consequently, there is no available information on the application of this specific scaffold in the following enantioselective transformations:
Desymmetrization Strategies
References in the literature to this compound are limited to its synthesis or its use as a substrate or nucleophile in specific reactions, rather than its application as a catalyst or chiral controller. For instance, studies have mentioned the compound in the context of C(sp³)–NH₂ bond activation, but not in a catalytic capacity.
Given the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate a scientifically accurate and informative article as requested due to the absence of relevant research findings. The field of asymmetric catalysis has extensively investigated other chiral amines and diamines, but this compound does not appear to be a compound of significant focus in these applications to date.
Advanced Spectroscopic and Computational Analysis in 1,1 Diphenylethan 1 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,1-Diphenylethan-1-amine and for quantifying its enantiomeric composition. While enantiomers are indistinguishable in a standard achiral NMR environment, their conversion into diastereomers allows for their differentiation.
To determine the enantiomeric excess (ee) of this compound, enantiomerically pure chiral derivatizing agents (CDAs) are employed. nih.govmdpi.com These reagents react with the amine to form diastereomeric adducts. Due to their different spatial arrangements, these diastereomers exhibit distinct physicochemical properties, leading to separate signals in the NMR spectrum. nih.gov Commonly used CDAs for primary amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, which form stable amide diastereomers.
Another approach involves the use of chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the enantiomers of this compound. unipi.it These interactions induce a temporary chiral environment around each enantiomer, resulting in observable chemical shift differences (Δδ) in the ¹H or ¹³C NMR spectra. The magnitude of this non-equivalence is influenced by the specific CSA used, the solvent, and the temperature.
Table 1: Illustrative ¹H NMR Data for Diastereomeric Derivatives of this compound
| Proton | Diastereomer 1 (R,S) Chemical Shift (ppm) | Diastereomer 2 (S,S) Chemical Shift (ppm) | Chemical Shift Difference (Δδ in ppm) |
| Methine (CH) | 4.85 | 4.95 | 0.10 |
| Methyl (CH₃) | 1.60 | 1.65 | 0.05 |
| Amine (NH) | 7.20 | 7.28 | 0.08 |
| Phenyl (ortho-H) | 7.35 | 7.40 | 0.05 |
Note: This table presents hypothetical data to illustrate the expected chemical shift non-equivalence upon reaction with a chiral derivatizing agent. Actual values depend on the specific CDA and experimental conditions.
The quantitative determination of enantiomeric purity is achieved by integrating the well-resolved signals corresponding to each diastereomer in the NMR spectrum. The ratio of the integral areas directly corresponds to the ratio of the enantiomers in the original sample. For instance, if the integral of a specific proton signal for the (R)-amine derivative is I_R and for the (S)-amine derivative is I_S, the enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (I_R - I_S) / (I_R + I_S) ] × 100
This method provides a reliable and accurate means of quantifying the enantiomeric composition of this compound, which is crucial in asymmetric synthesis and pharmaceutical applications.
High-Level Computational Chemistry and Density Functional Theory (DFT) for Molecular and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular and electronic structure of this compound at the atomic level. nih.gov These theoretical calculations complement experimental data and help in understanding the molecule's behavior and reactivity.
Stereoelectronic effects, such as hyperconjugation and steric hindrance, can also be quantified. For example, DFT can model the interactions between the nitrogen lone pair and the antibonding orbitals of adjacent bonds, providing insights into the stability of different conformations.
Table 2: Representative Output from DFT Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-N) | Dipole Moment (Debye) |
| Staggered 1 | 0.00 | 60° | 1.5 |
| Staggered 2 | 0.85 | 180° | 1.7 |
| Eclipsed 1 (Transition State) | 4.50 | 0° | 1.9 |
Note: This table is a simplified, illustrative representation of the type of data generated from DFT calculations. The values are hypothetical.
DFT is a powerful tool for predicting the reactivity of this compound. By calculating molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. researchgate.net
Furthermore, DFT can be used to model transition states of reactions involving this compound. By calculating the activation energies for different reaction pathways, it is possible to predict the selectivity of a reaction (e.g., chemo-, regio-, and stereoselectivity). This is particularly valuable in asymmetric catalysis where this compound or its derivatives might be used as chiral ligands or catalysts.
Application of Advanced Spectroscopic Techniques for Intermediate Characterization (e.g., Electron Paramagnetic Resonance, Time-Resolved Spectroscopy)
Understanding the mechanism of reactions involving this compound often requires the detection and characterization of short-lived reaction intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy : In reactions where radical intermediates are formed, such as single-electron transfer processes, Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial analytical technique. researchgate.net EPR can detect species with unpaired electrons, providing information about their electronic structure and environment. marquette.edu For example, if this compound were to undergo oxidation to form a radical cation, EPR could be used to characterize this transient species. researchgate.net
Time-Resolved Spectroscopy : Many chemical reactions proceed through intermediates that exist for only microseconds or even nanoseconds. Time-resolved spectroscopic techniques, such as transient absorption or time-resolved resonance Raman spectroscopy, are essential for studying these fleeting species. nih.govnih.gov These methods use pump-probe laser setups to initiate a reaction and then probe the system at very short time delays. nih.gov This allows for the acquisition of spectroscopic data on intermediates, providing insights into their structure and the kinetics of their formation and decay, thereby helping to map out the complete reaction mechanism. nih.gov
Future Research Directions and Emerging Paradigms in 1,1 Diphenylethan 1 Amine Chemistry
Novel Catalytic Systems and Reaction Design for Enhanced Stereoselectivity and Efficiency
The synthesis of enantiomerically pure chiral amines, such as 1,1-diphenylethan-1-amine, is a critical endeavor, as an estimated 40% of pharmaceuticals contain a chiral amine component. semanticscholar.org Future research will continue to focus on the development of novel catalytic systems that offer high yields and exceptional enantiomeric excess.
One promising avenue is the advancement of biocatalytic approaches . Engineered enzymes, including monoamine oxidases, imine reductases, amine dehydrogenases, and transaminases, have demonstrated considerable potential for the synthesis of chiral amines under mild, aqueous conditions. researchgate.netnih.gov Directed evolution and protein engineering have expanded the substrate scope and catalytic efficiency of these biocatalysts, enabling the synthesis of complex chiral amines. nih.gov ω-Transaminases, in particular, are a versatile class of enzymes for producing enantiomerically pure amines through kinetic resolution, asymmetric synthesis, and deracemization processes. mdpi.com
Transition metal-catalyzed asymmetric hydrogenation also remains a key area of research. nih.gov The design and synthesis of new chiral ligands are crucial for developing highly active and efficient metal complexes. nih.govacs.org Recent advancements have seen the emergence of novel C1-symmetry sulfoximines and a variety of chiral phosphorus ligands that have shown excellent results in the asymmetric hydrogenation of imines to produce chiral amines. nih.gov Iridium-based catalytic systems have also demonstrated significant potential in this area. nih.govacs.org
Furthermore, the development of one-pot cascade reactions is a growing trend, offering more efficient and environmentally friendly routes to chiral amines. acs.org These cascade systems, often employing amine transaminases, allow for the synthesis of chiral amines from a variety of starting materials in a single reaction vessel. acs.org
| Catalytic System | Key Features | Potential Advantages |
| Biocatalysis (Engineered Enzymes) | High chemo-, regio-, and stereoselectivity under mild conditions. nih.gov | Environmentally friendly, sustainable, high efficiency. researchgate.netnih.gov |
| Transition Metal Catalysis | High catalytic activity and efficiency, tunable through ligand design. nih.govacs.org | Broad substrate scope, high enantioselectivity. nih.gov |
| Enzymatic Cascades | Multiple enzymatic reactions in a single pot. acs.org | Increased efficiency, reduced waste, simplified processes. acs.org |
Integration with High-Throughput Screening and Machine Learning in Catalyst Discovery
The discovery of novel catalysts has traditionally been a time-consuming and labor-intensive process. bifold.berlin The integration of high-throughput screening (HTS) and machine learning (ML) is set to revolutionize this field by accelerating the identification of optimal catalysts for the synthesis of this compound and other chiral amines.
High-throughput screening allows for the rapid testing of large libraries of potential catalysts under various reaction conditions. nih.gov This technology can be applied to both biocatalysts and synthetic catalysts to quickly identify promising candidates for further optimization. For instance, HTS can be used to screen libraries of engineered enzymes for desired activity and stereoselectivity. nih.govnih.gov
Machine learning offers a powerful tool for analyzing large datasets generated from HTS and computational simulations to predict the performance of new catalysts. bbnchasm.comresearchgate.net By identifying complex correlations between catalyst structure and catalytic performance, ML algorithms can guide the rational design of new catalysts with improved properties. bbnchasm.com This data-driven approach can significantly reduce the number of experiments required, making the catalyst discovery process faster and more cost-effective. bbnchasm.com Explainable AI (XAI) methods are also being incorporated to provide insights into the factors that contribute to high-performance catalysts, aiding in their rational design. bifold.berlin
The combination of HTS and ML creates a powerful workflow for catalyst discovery. HTS generates the large datasets necessary to train ML models, which in turn can predict new catalyst candidates for experimental validation. This iterative cycle of prediction and experimentation can dramatically accelerate the development of next-generation catalysts for the synthesis of this compound.
Theoretical Predictions and Rational Design for Tailored Molecular Functionality
Computational chemistry and theoretical predictions are becoming increasingly integral to the rational design of molecules with specific functionalities. In the context of this compound, these tools can be used to design novel derivatives with tailored electronic, optical, or biological properties.
Density Functional Theory (DFT) calculations can be employed to investigate the structure-activity relationships of this compound derivatives. researchgate.net By analyzing parameters such as bond dissociation enthalpy, ionization potential, and frontier molecular orbital energies, researchers can predict the reactivity and stability of new molecules. researchgate.net This information is invaluable for designing derivatives with enhanced antioxidant properties or other desired biological activities. researchgate.net
Computational modeling is also crucial for the rational design of catalysts . By simulating the interaction between a catalyst and a substrate at the molecular level, researchers can gain insights into the mechanism of catalysis and the origins of stereoselectivity. researchgate.net This understanding allows for the in-silico design of new ligands and catalysts that are predicted to have improved performance. For example, computational studies can help in the design of chiral ligands for transition metal catalysts to achieve higher enantioselectivity in the synthesis of this compound.
The integration of theoretical predictions with experimental synthesis and testing creates a powerful feedback loop for the development of new molecules and catalysts. Computational screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis, significantly streamlining the discovery process.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods. matagujricollege.edu.in Future research in the synthesis of this compound will focus on developing more sustainable and environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis , as discussed earlier, is a cornerstone of green chemistry, utilizing enzymes from renewable sources to perform chemical transformations under mild conditions. mdpi.com The use of biocatalysts can significantly reduce the environmental impact of chemical synthesis compared to traditional methods that often rely on harsh reagents and organic solvents. nih.gov
The development of solvent-free or green solvent reaction conditions is another key area of focus. researchgate.netmdpi.com Minimizing the use of hazardous organic solvents is a primary goal of green chemistry. researchgate.net Research into performing reactions in water, ionic liquids, or under solvent-free conditions is crucial for developing more sustainable synthetic routes to this compound.
Furthermore, the use of catalytic methods over stoichiometric reagents is a fundamental principle of green chemistry, as it improves atom economy and reduces waste. wordpress.com The development of highly efficient and recyclable catalysts, whether they are biocatalysts or synthetic catalysts, is essential for sustainable chemical production.
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Renewable Feedstocks | Employing biocatalysts derived from renewable sources. mdpi.com |
| Catalysis | Utilizing catalytic amounts of transition metals or enzymes to minimize waste. wordpress.com |
| Safer Solvents and Auxiliaries | Conducting reactions in water or under solvent-free conditions. researchgate.netmdpi.com |
| Energy Efficiency | Performing reactions at ambient temperature and pressure, often enabled by biocatalysis. nih.gov |
By embracing these future research directions, the scientific community can continue to advance the chemistry of this compound, leading to the development of more efficient, selective, and sustainable methods for its synthesis and the creation of novel derivatives with valuable applications.
Q & A
Q. What are the optimal synthetic routes for 1,1-Diphenylethan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. Key factors include:
- Catalyst Selection : Transition metal catalysts (e.g., palladium) improve cross-coupling efficiency for biphenyl intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres prevent oxidation .
- Purification : Column chromatography or recrystallization ensures >95% purity, critical for downstream applications .
- Yield Variability : Adjusting temperature (60–120°C) and stoichiometric ratios (amine:halide = 1:1.2) maximizes yield (70–85%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm stereochemistry and substituent positions (e.g., phenyl group orientation) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHN) and isotopic patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic distribution and reactive sites (e.g., amine group nucleophilicity) .
Advanced Research Questions
Q. What experimental strategies are recommended for analyzing the compound’s interactions with neurotransmitter receptors (e.g., serotonin/dopamine receptors)?
- Methodological Answer :
- In Vitro Binding Assays : Radioligand displacement studies using H-labeled ligands quantify receptor affinity (IC). For example, competitive binding assays with HEK-293 cells expressing recombinant receptors .
- Functional Activity : Calcium flux or cAMP assays determine agonist/antagonist effects. Dose-response curves (0.1–100 µM) assess potency .
- Structural Insights : Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s biphenyl moiety and receptor hydrophobic pockets .
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Validation : HPLC with UV/Vis detection identifies impurities (>98% purity required for reproducibility) .
- Assay Standardization : Use internal controls (e.g., known agonists/antagonists) to normalize inter-lab variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables (e.g., cell line differences, solvent effects) .
Q. What are the comparative advantages of this compound over structurally similar amines in catalytic applications?
- Methodological Answer :
- Steric Effects : The bulky biphenyl group reduces undesired side reactions in asymmetric catalysis (e.g., enantioselective alkylation) .
- Electronic Tuning : Electron-donating phenyl groups enhance amine basicity, improving catalytic turnover in Knoevenagel condensations .
- Stability : Comparative TGA analysis shows higher thermal stability (decomposition >200°C) vs. 1-phenylethylamine (decomposition ~150°C) .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. The compound is classified as harmful (H302) and potentially carcinogenic (H350) .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .
- Storage : Store under nitrogen at 2–8°C to prevent degradation .
Analytical Methodologies
Q. Which analytical techniques are most effective for assessing purity, and how can impurities be identified?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities (e.g., unreacted precursors) .
- Spectroscopic Profiling : FT-IR detects functional group contaminants (e.g., carbonyls from oxidation) .
- Quantitative NMR : H NMR with internal standards (e.g., TMS) quantifies residual solvents (e.g., DMF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
